Cas no 1806514-91-9 (Ethyl 3-bromo-5-(3-bromopropyl)phenylacetate)

Ethyl 3-bromo-5-(3-bromopropyl)phenylacetate is a synthetic organic compound with a distinct brominated aromatic structure. This compound is highly valuable in the synthesis of various pharmaceuticals and agrochemicals due to its ability to facilitate specific chemical transformations. Its key advantages include its high purity, stability, and compatibility with various reaction conditions, making it an essential intermediate in the production of advanced organic molecules.
Ethyl 3-bromo-5-(3-bromopropyl)phenylacetate structure
1806514-91-9 structure
Product name:Ethyl 3-bromo-5-(3-bromopropyl)phenylacetate
CAS No:1806514-91-9
MF:C13H16Br2O2
Molecular Weight:364.072942733765
CID:4978041

Ethyl 3-bromo-5-(3-bromopropyl)phenylacetate 化学的及び物理的性質

名前と識別子

    • Ethyl 3-bromo-5-(3-bromopropyl)phenylacetate
    • インチ: 1S/C13H16Br2O2/c1-2-17-13(16)9-11-6-10(4-3-5-14)7-12(15)8-11/h6-8H,2-5,9H2,1H3
    • InChIKey: ASOOSXYMRBMZJW-UHFFFAOYSA-N
    • SMILES: BrC1C=C(CC(=O)OCC)C=C(C=1)CCCBr

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 17
  • 回転可能化学結合数: 7
  • 複雑さ: 234
  • XLogP3: 4.1
  • トポロジー分子極性表面積: 26.3

Ethyl 3-bromo-5-(3-bromopropyl)phenylacetate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A013015405-1g
Ethyl 3-bromo-5-(3-bromopropyl)phenylacetate
1806514-91-9 97%
1g
1,460.20 USD 2021-06-25

Ethyl 3-bromo-5-(3-bromopropyl)phenylacetate 関連文献

Ethyl 3-bromo-5-(3-bromopropyl)phenylacetateに関する追加情報

Ethyl 3-bromo-5-(3-bromopropyl)phenylacetate (CAS No. 1806514-91-9): A Comprehensive Overview

Ethyl 3-bromo-5-(3-bromopropyl)phenylacetate, identified by its CAS number 1806514-91-9, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, featuring a brominated phenyl ring and an acetic ester moiety, exhibits unique structural and functional properties that make it a valuable intermediate in synthetic chemistry and drug development.

The molecular structure of Ethyl 3-bromo-5-(3-bromopropyl)phenylacetate consists of a phenyl ring substituted with two bromine atoms at the 3rd and 5th positions, respectively, and a propyl group attached to the 5th position. Additionally, the phenyl ring is linked to an acetic ester group via an ethyl chain. This specific arrangement of functional groups imparts distinct reactivity and interaction capabilities, making it a versatile building block in organic synthesis.

In recent years, Ethyl 3-bromo-5-(3-bromopropyl)phenylacetate has been explored for its potential applications in the development of novel pharmaceuticals. The presence of multiple bromine atoms enhances its utility as a substrate for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures. These reactions are widely employed in the synthesis of biologically active compounds, including therapeutic agents.

One of the most compelling aspects of Ethyl 3-bromo-5-(3-bromopropyl)phenylacetate is its role in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its utility in generating inhibitors of kinases and other enzymes involved in cancer metabolism. The brominated aromatic system provides a scaffold that can be further modified to enhance binding affinity and selectivity towards specific therapeutic targets.

Recent advancements in medicinal chemistry have highlighted the importance of halogenated aromatic compounds in drug discovery. The bromine atoms in Ethyl 3-bromo-5-(3-bromopropyl)phenylacetate serve as handles for further functionalization, enabling the creation of diverse pharmacophores. This flexibility has been leveraged to develop novel compounds with improved pharmacokinetic properties and reduced toxicity profiles.

The synthesis of Ethyl 3-bromo-5-(3-bromopropyl)phenylacetate typically involves multi-step organic transformations, starting from commercially available precursors. The process often begins with the bromination of a phenol derivative followed by alkylation and esterification steps. These synthetic routes highlight the compound's significance as a key intermediate in industrial-scale chemical production.

In addition to its pharmaceutical applications, Ethyl 3-bromo-5-(3-bromopropyl)phenylacetate has found utility in materials science and agrochemical research. Its unique structural features make it a suitable candidate for developing advanced materials with tailored electronic properties. Furthermore, modifications to its molecular structure have led to the discovery of novel agrochemicals with enhanced efficacy and environmental compatibility.

The growing interest in sustainable chemistry has also spurred research into greener synthetic methodologies for producing Ethyl 3-bromo-5-(3-bromopropyl)phenylacetate. Efforts are being directed towards developing catalytic systems that minimize waste and energy consumption without compromising yield or purity. Such innovations align with global efforts to promote environmentally responsible chemical manufacturing practices.

The future prospects for Ethyl 3-bromo-5-(3-bromopropyl)phenylacetate are promising, with ongoing research aimed at uncovering new applications and optimizing its synthesis. As our understanding of biological systems continues to evolve, this compound is likely to play an increasingly important role in the development of next-generation therapeutics and materials. Its versatility and reactivity ensure that it will remain a cornerstone of synthetic chemistry for years to come.

おすすめ記事

推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司